molecular formula C13H13FN8O2S B2451510 5-(5-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)-2-fluorophenyl)-1H-tetrazole CAS No. 2200626-12-4

5-(5-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)-2-fluorophenyl)-1H-tetrazole

Cat. No.: B2451510
CAS No.: 2200626-12-4
M. Wt: 364.36
InChI Key: CFINXAZIAKPPEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(5-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)-2-fluorophenyl)-1H-tetrazole” is a type of 1H-1,2,3-triazole analog . Triazole molecules play a vital role in pharmaceuticals and agrochemicals due to their broad range of applications in biomedicinal, biochemical, and material sciences .


Synthesis Analysis

The synthesis of this type of triazole analogs involves “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The starting material for the synthesis of triazole was (S)-(-) ethyl lactate . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .


Molecular Structure Analysis

The molecular structure of this compound was characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include “Click” chemistry and Suzuki–Miyaura cross-coupling reaction .

Scientific Research Applications

Radiotracer Development for PET Imaging

Research into the development of radiotracers for positron emission tomography (PET) imaging has involved compounds with structures related to tetrazoles. For instance, efforts to develop a serotonin 5-HT(7) radiotracer led to the synthesis of compounds involving sulfonylpyrrolidine and fluorobenzene components, similar to the structure of interest, although specific delineation for the 5-HT(7) receptor was not achieved (Andriès et al., 2010).

Antimicrobial Activity

The synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide has shown potential antimicrobial activities. Compounds with triazole and tetrazole functionalities have been evaluated for their efficacy against various microbes, indicating the broad biological activity spectrum that such structures may offer (Bayrak et al., 2009).

Anticancer and Enzyme Inhibition

Research has also explored tetrazole derivatives for their anticancer properties and enzyme inhibition capabilities. For example, chalcone-imide derivatives linked to pyrrole-2,5-diones showed significant cytotoxic activities against various cancer cell lines, alongside inhibitory actions against specific enzymes (Kocyigit et al., 2018). Such studies highlight the potential of tetrazole-containing compounds in drug development for cancer treatment.

Antitubercular Agents

Docking simulations and biological evaluations have been conducted on benzene sulfonamide pyrazole oxadiazole derivatives, revealing potential as antimicrobial and antitubercular agents. These studies suggest the capability of tetrazole and triazole derivatives to act against specific bacterial strains, including Mycobacterium tuberculosis (Shingare et al., 2022).

Anti-inflammatory Agents

Compounds incorporating tetrazole structures have been synthesized and evaluated for their anti-inflammatory activity. The design and synthesis of novel 1,2,3-triazole linked tetrazoles, for instance, have demonstrated significant anticancer activity, further supporting the utility of such chemical frameworks in developing new therapeutic agents (Dunga et al., 2022).

Mechanism of Action

The synthesized compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro . It was deduced that the compounds exhibit inhibitory potential through direct binding with the active site residues of carbonic anhydrase-II enzyme .

Future Directions

The synthesized compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme . This study has unraveled a new series of triazole derivatives as good inhibitors against carbonic anhydrase-II . This suggests potential future directions in the development of pharmaceuticals targeting the carbonic anhydrase-II enzyme.

Properties

IUPAC Name

5-[2-fluoro-5-[3-(triazol-2-yl)pyrrolidin-1-yl]sulfonylphenyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN8O2S/c14-12-2-1-10(7-11(12)13-17-19-20-18-13)25(23,24)21-6-3-9(8-21)22-15-4-5-16-22/h1-2,4-5,7,9H,3,6,8H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFINXAZIAKPPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2N=CC=N2)S(=O)(=O)C3=CC(=C(C=C3)F)C4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.